molecular formula C15H18N2O B012738 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine CAS No. 102585-20-6

6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine

Cat. No. B012738
M. Wt: 242.32 g/mol
InChI Key: SSLMZEDSHZQGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine, also known as THA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. THA is a bicyclic amine that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism Of Action

The exact mechanism of action of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine is not fully understood, but it is thought to act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, and its levels are often depleted in neurodegenerative diseases such as Alzheimer's. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.

Biochemical And Physiological Effects

6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in lab experiments is that it has been well-studied and its synthesis method is well-documented in the literature. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine is also relatively stable and can be stored for long periods of time. However, one limitation of using 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in lab experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many future directions for research on 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine and how it can be used to improve cognitive function. Additionally, 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine's potential use in the treatment of cancer warrants further investigation. Other future directions for research include exploring the potential use of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in other disease states and improving the synthesis method of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine to make it more accessible for researchers.

Synthesis Methods

6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine can be synthesized through a multi-step process that involves the reaction of 2-oxazoline with acenaphthenequinone. The resulting product is then reduced using sodium borohydride to yield 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine. The synthesis of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been well-documented in the literature and has been successfully replicated by many researchers.

Scientific Research Applications

6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

102585-20-6

Product Name

6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-(1,2,6,7,8,8a-hexahydroacenaphthylen-5-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C15H18N2O/c1-2-10-4-5-11-6-7-13(12(3-1)14(10)11)17-15-16-8-9-18-15/h6-7,10H,1-5,8-9H2,(H,16,17)

InChI Key

SSLMZEDSHZQGQP-UHFFFAOYSA-N

SMILES

C1CC2CCC3=C2C(=C(C=C3)NC4=NCCO4)C1

Canonical SMILES

C1CC2CCC3=C2C(=C(C=C3)NC4=NCCO4)C1

synonyms

6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine

Origin of Product

United States

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